Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
Overview
Description
Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is an organic compound that features both chlorine and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate typically involves the introduction of the difluoromethoxy group onto a chlorinated phenylacetate precursor. One common method involves the reaction of 2,4-dichloro-6-hydroxyphenylacetate with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloro-6-(trifluoromethoxy)phenylacetate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Methyl 2,4-dichloro-6-methoxyphenylacetate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
Methyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is unique due to the presence of both chlorine and difluoromethoxy groups, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
methyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-9(15)4-6-7(12)2-5(11)3-8(6)17-10(13)14/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZSQDMMUFUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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